molecular formula C11H13NO B13309826 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde

Cat. No.: B13309826
M. Wt: 175.23 g/mol
InChI Key: YZMLEWAXYSRJNS-UHFFFAOYSA-N
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Description

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol . This compound features a cyclobutane ring substituted with a pyridin-2-ylmethyl group and an aldehyde functional group. It is primarily used in research and development within various scientific fields.

Preparation Methods

The synthesis of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde typically involves the following steps:

    Cyclobutane Formation: The cyclobutane ring can be synthesized through [2+2] cycloaddition reactions involving alkenes.

    Pyridin-2-ylmethyl Substitution: The pyridin-2-ylmethyl group can be introduced via nucleophilic substitution reactions.

    Aldehyde Introduction: The aldehyde group is often introduced through oxidation reactions of primary alcohols or via formylation reactions.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminium hydride (LiAlH₄).

    Substitution: The pyridin-2-ylmethyl group can undergo electrophilic substitution reactions, particularly in the presence of strong electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (DCM) or ethanol, and controlled temperatures .

Scientific Research Applications

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in studying biological pathways and interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyridin-2-ylmethyl group may facilitate binding to specific receptors or active sites, influencing biological pathways .

Comparison with Similar Compounds

1-(Pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde can be compared with similar compounds such as:

Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

1-(pyridin-2-ylmethyl)cyclobutane-1-carbaldehyde

InChI

InChI=1S/C11H13NO/c13-9-11(5-3-6-11)8-10-4-1-2-7-12-10/h1-2,4,7,9H,3,5-6,8H2

InChI Key

YZMLEWAXYSRJNS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CC=CC=N2)C=O

Origin of Product

United States

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